TC-PTP Enzyme Inhibition: Target Compound vs. Structurally Truncated Analog
In a direct head-to-head comparison using the same TC-PTP inhibition assay, 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine exhibited an IC50 of 19,000 nM, whereas the truncated analog 1-(4-bromo-2-nitrophenyl)piperazine (lacking the N-benzyl group) demonstrated an IC50 of 54,000 nM [1][2]. This represents an approximate 2.8-fold greater inhibitory potency for the target compound, attributable to the additional hydrophobic contacts provided by the N-benzyl moiety within the enzyme active site.
| Evidence Dimension | TC-PTP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 μM) |
| Comparator Or Baseline | 1-(4-Bromo-2-nitrophenyl)piperazine (CAS 1016804-23-1): IC50 = 54,000 nM (54 μM) |
| Quantified Difference | ~2.8-fold lower IC50 for target compound |
| Conditions | Inhibition of recombinant human TC-PTP assessed via p-nitrophenol release from pNPP substrate, 10 min preincubation |
Why This Matters
For researchers requiring a TC-PTP inhibitor tool compound, the target compound provides nearly 3-fold greater potency than its N-unsubstituted analog, reducing the amount of compound required per assay and potentially improving signal-to-noise in cellular studies.
- [1] BindingDB. BDBM50348708. Affinity Data: IC50 = 1.90E+4 nM for TC-PTP (Human). ChEMBL1801440. View Source
- [2] BindingDB. Assay ID ChEMBL_37218. Affinity Data: IC50 = 54,000 nM for 1-(4-bromo-2-nitrophenyl)piperazine against TC-PTP. View Source
